N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyanocyclobutyl group, a furan ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyanocyclobutyl intermediate: This step involves the cyclization of a suitable precursor to form the cyanocyclobutyl group.
Introduction of the furan ring: The furan ring is introduced through a coupling reaction with the cyanocyclobutyl intermediate.
Formation of the thiazole ring: The thiazole ring is synthesized through a cyclization reaction involving sulfur and nitrogen-containing reagents.
Final coupling and methylation: The final step involves coupling the thiazole-furan intermediate with a carboxamide group and methylating the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyanocyclobutyl group can be reduced to form amines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated and nitrated thiazole derivatives.
Scientific Research Applications
N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide: shares structural similarities with other thiazole and furan-containing compounds, such as:
Uniqueness
- The unique combination of the cyanocyclobutyl, furan, and thiazole groups in this compound imparts distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-17(14(9-15)5-3-6-14)13(18)10-8-20-12(16-10)11-4-2-7-19-11/h2,4,7-8H,3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFMFOXFIPJFKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CSC(=N1)C2=CC=CO2)C3(CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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